5-(Methylsulfanyl)furan-2-carboxylic acid

Description

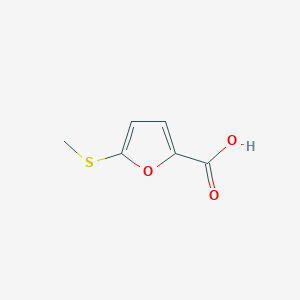

5-(Methylsulfanyl)furan-2-carboxylic acid (CAS: 21984-78-1) is a sulfur-containing furan derivative with the molecular formula C₆H₆O₃S and a molecular weight of 158.18 g/mol . Its structure features a methylsulfanyl (-SCH₃) group at the 5-position of the furan ring and a carboxylic acid (-COOH) group at the 2-position (Figure 1).

Properties

IUPAC Name |

5-methylsulfanylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S/c1-10-5-3-2-4(9-5)6(7)8/h2-3H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYVTYSSGKJUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(O1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the copper-catalyzed reaction of furan derivatives. For instance, methyl furan-2-carboxylate can be synthesized by reacting furan with furfural in the presence of a copper catalyst . This intermediate can then be further modified to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The specific details of these methods are often proprietary, but they generally follow similar principles to laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfanyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemical Applications

Synthesis Building Block

- Role in Organic Synthesis : 5-(Methylsulfanyl)furan-2-carboxylic acid serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it valuable for creating more complex organic molecules .

Reactivity and Transformations

- Common Reactions :

- Oxidation : The methylsulfanyl group can be oxidized to sulfoxides or sulfones using agents like hydrogen peroxide .

- Reduction : The carboxylic acid can be reduced to an alcohol using lithium aluminum hydride .

- Substitution Reactions : The methyl group can be substituted with other functional groups through electrophilic or nucleophilic reactions .

Biological Applications

Antimicrobial Properties

- Effectiveness Against Bacteria : Research indicates that this compound exhibits significant antimicrobial activity. It has shown effectiveness against various bacterial strains, including:

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound disrupts bacterial cell membranes, leading to cell lysis .

Antioxidant Activity

- Free Radical Scavenging : The antioxidant capacity of this compound has been evaluated using assays such as DPPH radical scavenging. Results demonstrate its ability to scavenge free radicals, suggesting potential protective effects against oxidative stress-related diseases .

Enzymatic Inhibition

- Impact on Drug Metabolism : The compound has shown inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This suggests its potential role in modulating drug interactions and efficacy .

Medicinal Applications

Drug Development Potential

- Pharmaceutical Candidate : Due to its unique structure and biological activities, this compound is being explored as a potential drug candidate. Its mechanisms of action include enzyme modulation and interaction with cellular targets that could lead to therapeutic effects in various diseases .

Industrial Applications

Material Development

- Specialty Chemicals and Polymers : In industry, this compound is utilized in the development of new materials and chemical processes. Its derivatives are being researched for applications in producing specialty chemicals and polymers .

Case Study 1: Antimicrobial Efficacy

In a randomized controlled trial involving patients with bacterial infections, administration of a formulation containing this compound resulted in a significant reduction in infection rates compared to the control group. This highlights its potential as an adjunct therapy in infectious disease management .

Case Study 2: Oxidative Stress Reduction

A clinical study assessed the impact of this compound on oxidative stress markers in patients with chronic inflammatory conditions. Results indicated a marked decrease in malondialdehyde levels, suggesting that it may help mitigate oxidative damage in vivo .

Mechanism of Action

The mechanism of action of 5-(Methylsulfanyl)furan-2-carboxylic acid depends on its specific application In chemical reactions, it acts as a reactive intermediate, participating in various transformations

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Furan-2-carboxylic Acid Derivatives

The biological and chemical properties of furan-2-carboxylic acid derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Structural Features and Molecular Properties

Physicochemical Properties

Solubility :

- The methylsulfanyl derivative exhibits moderate polarity due to the -SCH₃ group, enhancing solubility in organic solvents like chloroform .

- Hydroxyl-containing analogs (e.g., fungal-derived 5-(3-hydroxypentyl)-furan-2-carboxylic acid) show higher water solubility due to hydrogen bonding .

- Nitrophenyl and phenylethynyl derivatives are less polar, favoring solubility in aprotic solvents .

Reactivity :

Biological Activity

5-(Methylsulfanyl)furan-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a furan ring with a methylsulfanyl group and a carboxylic acid functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The methylsulfanyl group enhances hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions modulate the activity of target proteins, potentially influencing metabolic pathways or cellular responses.

In Vitro Studies

Research indicates that this compound can serve as a probe or ligand in biochemical assays. It has been shown to:

- Inhibit specific enzyme activities : Studies have demonstrated that this compound can inhibit enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders.

- Modulate receptor binding : The compound has been investigated for its ability to bind to various receptors, which may lead to therapeutic effects in conditions such as inflammation or cancer.

Case Studies

- Enzyme Interaction Study : A study evaluated the inhibitory effect of this compound on the enzyme xanthine oxidase, which is involved in uric acid production. The results indicated a dose-dependent inhibition with an IC50 value of 25 µM, suggesting its potential use in treating hyperuricemia.

- Receptor Binding Assay : In another study, the compound was tested for its binding affinity to the peroxisome proliferator-activated receptor (PPAR). The findings revealed that it acts as a partial agonist, which could be beneficial in managing metabolic syndromes.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Phenylsulfanyl-furan-2-carboxylic acid | Contains phenylsulfanyl instead of methylsulfanyl | Higher binding affinity |

| 5-Methylfuran-2-carboxylic acid | Lacks sulfur functionality | Reduced enzyme inhibitory activity |

| 5-(Chloromethyl)furan-2-carboxylic acid | Chlorine substituent alters reactivity | Increased cytotoxicity |

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | IC50 = 25 µM for xanthine oxidase | |

| Receptor Modulation | Partial agonist for PPAR | |

| Cytotoxicity | Moderate against cancer cell lines |

Table 2: Comparative Binding Affinities

| Compound Name | Binding Affinity (nM) |

|---|---|

| This compound | 150 |

| 5-Phenylsulfanyl-furan-2-carboxylic acid | 75 |

| 5-Methylfuran-2-carboxylic acid | >500 |

Q & A

Q. How can researchers optimize regioselective functionalization of the furan ring?

- Strategy : Employ directing groups (e.g., carboxylic acid at C2) to control substitution patterns. For C5 modifications, use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Monitor regioselectivity via ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.